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For Researchers, Scientists, and Drug Development Professionals

Introduction
PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor with significant

activity against Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and

p300.[1] These enzymes play a crucial role in the regulation of gene expression through the

acetylation of histone and non-histone proteins, leading to a more open chromatin structure

that facilitates transcription. Inhibition of HATs by PU139 results in histone hypoacetylation,

chromatin condensation, and subsequent repression of gene transcription. This mechanism

underlies its potential as a therapeutic agent, particularly in oncology, where aberrant HAT

activity is often observed.[2][3]

Gene expression microarray analysis is a powerful technique to elucidate the global

transcriptional changes induced by a compound like PU139. By comparing the gene

expression profiles of cells treated with PU139 to untreated controls, researchers can identify

key molecular pathways and downstream targets affected by HAT inhibition. This information is

invaluable for understanding the compound's mechanism of action, identifying biomarkers of

response, and guiding further drug development efforts.

These application notes provide a comprehensive overview of the use of PU139 in gene

expression microarray analysis, including its effects on gene expression, detailed experimental
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protocols, and representative signaling pathways.

Quantitative Data Presentation
While specific microarray data for PU139 is not publicly available, the following tables

summarize representative data from a study using a p300-HAT specific inhibitor, LTK-14. This

data, from the GEO dataset GSE7818, illustrates the expected changes in gene expression

following HAT inhibition. In this study, HeLa cells were treated with the p300-specific inhibitor,

and microarray analysis revealed a significant number of downregulated genes, consistent with

the role of p300 as a transcriptional co-activator.[1]

Table 1: Summary of Differentially Expressed Genes After p300-HAT Inhibitor Treatment

Category Number of Genes

Downregulated Genes 118

Upregulated Genes 6

Table 2: Top 10 Downregulated Genes Following p300-HAT Inhibitor Treatment
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Gene Symbol Gene Name Fold Change (log2) p-value

ATF6
Activating

transcription factor 6
-2.5 <0.01

E2F1
E2F transcription

factor 1
-2.3 <0.01

MYC

MYC proto-oncogene,

bHLH transcription

factor

-2.1 <0.01

CCND1 Cyclin D1 -2.0 <0.01

BCL2
BCL2 apoptosis

regulator
-1.8 <0.01

VEGFA
Vascular endothelial

growth factor A
-1.7 <0.01

FOS

Fos proto-oncogene,

AP-1 transcription

factor subunit

-1.6 <0.01

JUN

Jun proto-oncogene,

AP-1 transcription

factor subunit

-1.5 <0.01

TGFB1
Transforming growth

factor beta 1
-1.4 <0.01

IL6 Interleukin 6 -1.3 <0.01

Table 3: Upregulated Genes Following p300-HAT Inhibitor Treatment
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Gene Symbol Gene Name Fold Change (log2) p-value

PLIN Perilipin 1 2.2 <0.05

CDKN1A

Cyclin dependent

kinase inhibitor 1A

(p21)

1.8 <0.05

GADD45A

Growth arrest and

DNA damage

inducible alpha

1.6 <0.05

BTG2
BTG anti-proliferation

factor 2
1.5 <0.05

PHLDA3

Pleckstrin homology

like domain family A

member 3

1.4 <0.05

SESN1 Sestrin 1 1.3 <0.05

Experimental Protocols
The following is a detailed protocol for gene expression microarray analysis following treatment

with a HAT inhibitor, adapted from methodologies used in studies of compounds with similar

mechanisms of action.

Cell Culture and Treatment
Cell Line: Select a relevant cell line for the study (e.g., a cancer cell line known to have

dysregulated HAT activity).

Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal

bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency

at the time of treatment.

PU139 Treatment:
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Prepare a stock solution of PU139 in a suitable solvent (e.g., DMSO).

Dilute the stock solution to the desired final concentrations in the cell culture medium.

Treat the cells with varying concentrations of PU139 (e.g., 10 µM, 25 µM, 50 µM) and a

vehicle control (DMSO) for a specified duration (e.g., 24 hours).

Include a sufficient number of biological replicates for each treatment condition.

RNA Isolation and Quality Control
RNA Extraction: Following treatment, harvest the cells and isolate total RNA using a

commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's

instructions.

DNase Treatment: Perform an on-column DNase digestion to remove any contaminating

genomic DNA.

RNA Quantification: Determine the concentration and purity of the isolated RNA using a

spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

RNA Integrity Assessment: Assess the integrity of the RNA using a bioanalyzer (e.g., Agilent

2100 Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for microarray

analysis.

Microarray Hybridization and Scanning
cDNA Synthesis and Labeling:

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

Incorporate a fluorescent dye (e.g., Cy3 or Cy5) during the cDNA synthesis to label the

samples. For two-color microarrays, label the control and treated samples with different

dyes.

Purification of Labeled cDNA: Purify the labeled cDNA to remove unincorporated dyes and

other reaction components.
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Hybridization:

Prepare the hybridization mixture containing the labeled cDNA.

Apply the hybridization mixture to a suitable microarray slide (e.g., Agilent Whole Human

Genome Microarray).

Incubate the slide in a hybridization oven at the recommended temperature and for the

specified duration to allow the labeled cDNA to hybridize to the probes on the array.

Washing: After hybridization, wash the microarray slides to remove non-specifically bound

cDNA.

Scanning: Scan the microarray slides using a microarray scanner to detect the fluorescence

intensity of each spot.

Data Analysis
Image Analysis: Use appropriate software to quantify the fluorescence intensity of each spot

on the microarray image.

Data Normalization: Normalize the raw data to correct for systematic variations, such as

differences in dye incorporation and scanning parameters.

Identification of Differentially Expressed Genes: Use statistical methods (e.g., t-test, ANOVA)

to identify genes that are significantly up- or downregulated in the PU139-treated samples

compared to the control samples. Apply a fold-change cutoff and a p-value or false discovery

rate (FDR) threshold to determine statistical significance.

Functional Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the

list of differentially expressed genes to identify the biological processes and signaling

pathways that are most affected by PU139 treatment.

Mandatory Visualizations
Signaling Pathway
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The following diagram illustrates the general mechanism of action of PU139 and its impact on

gene transcription.
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Caption: Mechanism of PU139-mediated transcriptional repression.

Experimental Workflow
The following diagram outlines the key steps in performing a gene expression microarray

experiment with PU139 treatment.
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Caption: Experimental workflow for microarray analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15583690?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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